Haloperidol 4-azidobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

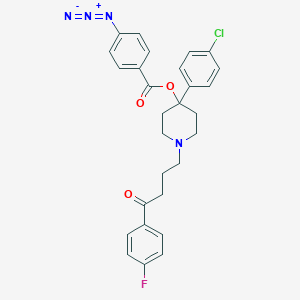

Haloperidol 4-azidobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C28H26ClFN4O3 and its molecular weight is 521 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Effects

Haloperidol 4-azidobenzoate retains the core antipsychotic properties of haloperidol while possibly enhancing its receptor binding affinity or selectivity. Studies suggest that modifications like azidobenzoate can lead to variations in how the drug interacts with various neurotransmitter systems, potentially improving therapeutic outcomes in treating schizophrenia and related disorders.

Pain Management

Recent research indicates that haloperidol can be effective in managing pain conditions such as migraines and gastroparesis . The azidobenzoate derivative may enhance these effects by modulating pain pathways more effectively than its parent compound.

Chemical Biology

The azide functional group in this compound allows for bioorthogonal reactions, making it a valuable tool in chemical biology. This property can be utilized for:

- Labeling and Tracking : Researchers can attach fluorescent tags or other markers to study the distribution and metabolism of the drug in vivo.

- Targeted Drug Delivery : By conjugating this compound with specific targeting moieties, it may be possible to enhance delivery to particular tissues or cells.

Neuropharmacology

Studies utilizing this compound can provide insights into the mechanisms underlying psychotropic drug action:

- Receptor Binding Studies : Understanding how modifications affect binding affinities to dopamine receptors can inform the design of new antipsychotic agents.

- Behavioral Studies : Animal models can be employed to evaluate the behavioral effects of this compound compared to standard haloperidol.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Baranoglu et al., 2023 | Evaluate efficacy in migraine management | Demonstrated significant pain reduction when combined with standard treatments; suggests potential for improved formulations using derivatives like azidobenzoate. |

| Lee et al., 2015 | Investigate effects on conditioned pain responses | Found that haloperidol derivatives could alter pain perception pathways, indicating potential for new analgesic strategies. |

| Deciga-Campos et al., 2021 | Assess anti-allodynic properties | Showed that modifications could enhance efficacy compared to traditional formulations, particularly in chronic pain models. |

Eigenschaften

CAS-Nummer |

117345-85-4 |

|---|---|

Molekularformel |

C28H26ClFN4O3 |

Molekulargewicht |

521 g/mol |

IUPAC-Name |

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate |

InChI |

InChI=1S/C28H26ClFN4O3/c29-23-9-7-22(8-10-23)28(37-27(36)21-5-13-25(14-6-21)32-33-31)15-18-34(19-16-28)17-1-2-26(35)20-3-11-24(30)12-4-20/h3-14H,1-2,15-19H2 |

InChI-Schlüssel |

ZMHKRNQMMRWKIP-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |

Kanonische SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |

Key on ui other cas no. |

117345-85-4 |

Synonyme |

azido-haloperidol haloperidol 4-azidobenzoate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.